molecular formula C5H9ClO2 B1658703 4-Methoxybutanoyl chloride CAS No. 61882-39-1

4-Methoxybutanoyl chloride

Cat. No.: B1658703
CAS No.: 61882-39-1
M. Wt: 136.58 g/mol
InChI Key: IMQIREFMSWXIEJ-UHFFFAOYSA-N
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Description

4-Methoxybutanoyl chloride is an organic compound with the molecular formula C(_5)H(_9)ClO(_2). It is a colorless liquid primarily used as a reagent in organic synthesis. The compound is known for its ability to introduce a four-carbon chain with a terminal methoxy group into various molecules, making it valuable in the synthesis of more complex organic compounds .

Scientific Research Applications

4-Methoxybutanoyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the formation of esters and amides.

    Biology: Employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of specialty chemicals, agrochemicals, and polymers

Mechanism of Action

Target of Action

4-Methoxybutanoyl chloride is a reactive acylating agent . It can react with various biological targets such as carboxylic acids, alcohols, and amines . These targets play crucial roles in various biochemical reactions and pathways within the cell.

Mode of Action

The compound interacts with its targets through a process known as acylation . In this process, this compound forms a covalent bond with its target molecule, altering the target’s structure and function . This interaction can lead to various changes in the biochemical processes within the cell.

Biochemical Pathways

Given its reactivity with carboxylic acids, alcohols, and amines, it can potentially influence a wide range of biochemical pathways involving these molecules . The downstream effects of these interactions would depend on the specific targets and pathways involved.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific targets it interacts with. By acylating these targets, the compound could alter their function, leading to changes in the biochemical processes they are involved in .

Biochemical Analysis

Biochemical Properties

The role of 4-Methoxybutanoyl chloride in biochemical reactions is primarily due to its acyl halogenide group. This group is highly reactive and can interact with a variety of enzymes, proteins, and other biomolecules. The nature of these interactions is often characterized by the formation of covalent bonds, leading to changes in the structure and function of these biomolecules .

Cellular Effects

This compound can influence cell function in various ways. For instance, it can impact cell signaling pathways, gene expression, and cellular metabolism. The exact effects depend on the specific type of cell and the cellular processes involved .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The acyl halogenide group in this compound can form covalent bonds with biomolecules, altering their structure and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound may be involved in various metabolic pathways . This could include interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound can be transported and distributed within cells and tissues . This could involve interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxybutanoyl chloride can be synthesized through the reaction of 4-methoxybutanoic acid with thionyl chloride (SOCl(_2)). The reaction typically occurs under reflux conditions, where the carboxylic acid group is converted into an acyl chloride group. The general reaction is as follows: [ \text{C}_5\text{H}_9\text{O}_3\text{ + SOCl}_2 \rightarrow \text{C}_5\text{H}_9\text{ClO}_2\text{ + SO}_2\text{ + HCl} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the use of oxalyl chloride (COCl(_2)) instead of thionyl chloride, as it can provide higher yields and fewer by-products. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and under controlled temperature conditions .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxybutanoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: Reacts with nucleophiles such as alcohols and amines to form esters and amides, respectively.

    Hydrolysis: Reacts with water to form 4-methoxybutanoic acid and hydrochloric acid.

    Reduction: Can be reduced to 4-methoxybutanol using reducing agents like lithium aluminum hydride (LiAlH(_4)).

Common Reagents and Conditions:

    Alcohols and Amines: For ester and amide formation, reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed.

    Water: Hydrolysis reactions are usually performed under mild conditions, often at room temperature.

    Reducing Agents: Reduction reactions require anhydrous conditions and are often performed at low temperatures to prevent side reactions.

Major Products:

    Esters: Formed from the reaction with alcohols.

    Amides: Formed from the reaction with amines.

    4-Methoxybutanoic Acid: Formed from hydrolysis.

    4-Methoxybutanol: Formed from reduction

Comparison with Similar Compounds

    4-Methoxybenzoyl Chloride: Similar in structure but contains a benzene ring instead of a butane chain.

    4-Methoxybutanoic Acid: The carboxylic acid precursor to 4-methoxybutanoyl chloride.

    4-Methoxybutanol: The reduced form of this compound.

Uniqueness: this compound is unique due to its ability to introduce a four-carbon chain with a terminal methoxy group into various molecules. This property makes it particularly valuable in the synthesis of complex organic compounds, where such structural features are desired .

Properties

IUPAC Name

4-methoxybutanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO2/c1-8-4-2-3-5(6)7/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMQIREFMSWXIEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20510095
Record name 4-Methoxybutanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20510095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61882-39-1
Record name 4-Methoxybutanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20510095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxybutanoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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